3-Ethynyl-4-methylmorpholine
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Overview
Description
3-Ethynyl-4-methylmorpholine is a heterocyclic organic compound that features a morpholine ring substituted with an ethynyl group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-methylmorpholine typically involves the alkylation of morpholine derivatives One common method includes the reaction of 4-methylmorpholine with an ethynylating agent under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of 3-ethyl-4-methylmorpholine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
3-Ethynyl-4-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-methylmorpholine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the biological or chemical system in which the compound is used.
Comparison with Similar Compounds
4-Methylmorpholine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylmorpholine: Similar structure but without the methyl group, affecting its steric and electronic properties.
N-Methylmorpholine: Another morpholine derivative with different substitution patterns.
Uniqueness: 3-Ethynyl-4-methylmorpholine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct reactivity and potential applications compared to other morpholine derivatives. This combination of functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C7H11NO |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-ethynyl-4-methylmorpholine |
InChI |
InChI=1S/C7H11NO/c1-3-7-6-9-5-4-8(7)2/h1,7H,4-6H2,2H3 |
InChI Key |
BNCFTFJYNZSBEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCC1C#C |
Origin of Product |
United States |
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